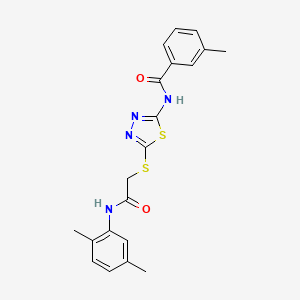
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its molecular formula, molecular weight, and structural features. It may also include the type of reactions it undergoes and its role in those reactions.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product. It may also involve optimization of the synthesis process.Molecular Structure Analysis
This involves determining the structure of the compound using various spectroscopic methods such as NMR, IR, and mass spectrometry. It may also involve X-ray crystallography for solid compounds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Pyridinoline Cross-Links in Bone Metabolism
Pyridinoline (Pyr) cross-links are a significant focus in the study of bone metabolism and diseases. Pyr and its related compounds, like deoxypyridinoline (Dpyr), are collagen cross-links released during bone resorption and can be measured in urine. These markers are valuable for diagnosing and monitoring metabolic bone diseases, such as osteoporosis and Paget's disease. For instance, Delmas et al. (1993) developed an immunoassay for Pyr to assess urinary excretion, which could be useful for clinical investigation of metabolic bone diseases (Delmas et al., 1993).
Fluorinated Compounds in Environmental Health
Per- and poly-fluoroalkyl substances (PFASs) are fluorinated chemicals with widespread industrial and household applications, raising concerns about environmental health. A study by Ji et al. (2021) found associations between urinary PFAS levels and increased risk of COVID-19 infection, indicating the potential immunomodulatory effects of environmental exposure to fluorinated compounds (Ji et al., 2021).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It also involves determining the appropriate safety measures when handling the compound.
Orientations Futures
This involves predicting or suggesting future research directions based on the current knowledge about the compound. This could include new synthetic methods, new reactions, or new applications of the compound.
I hope this general information is helpful. If you have a specific question about a particular compound or type of analysis, feel free to ask!
Propriétés
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-11-3-5-14(6-4-11)21-10-13(8-15(21)22)20-16(23)19-12-2-1-7-18-9-12/h1-7,9,13H,8,10H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHNMYVLMZRJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

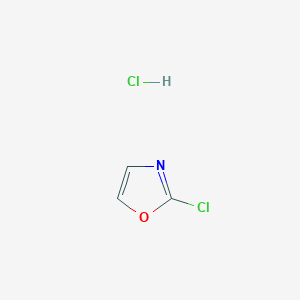
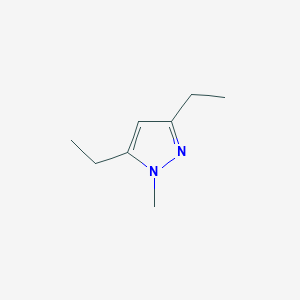
![7-Fluoro-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2564258.png)
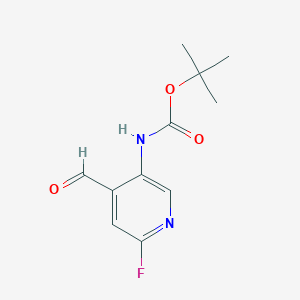
![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)
![Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride](/img/no-structure.png)
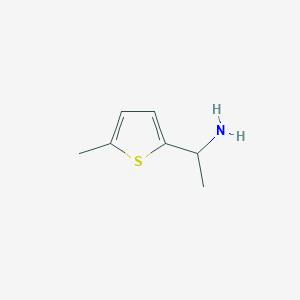
![2-Chloro-4-[1-[(3-ethyl-5-methyltriazol-4-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2564267.png)
![1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2564268.png)
![N-cyclohexyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2564271.png)
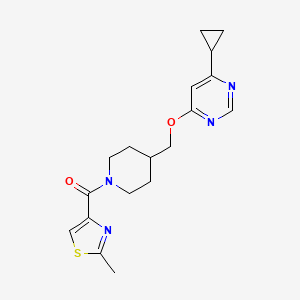
![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2564273.png)
